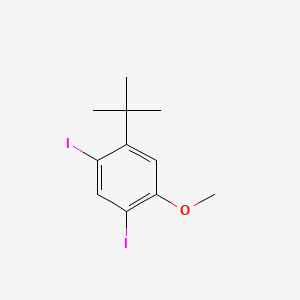
1-(tert-butyl)-2,4-Diiodo-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-2,4-Diiodo-5-methoxybenzene is an organic compound characterized by the presence of a tert-butyl group, two iodine atoms, and a methoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(tert-butyl)-2,4-Diiodo-5-methoxybenzene typically involves the iodination of a methoxy-substituted benzene derivative. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atoms at the desired positions on the benzene ring. The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(tert-Butyl)-2,4-Diiodo-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(tert-Butyl)-2,4-Diiodo-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe to investigate biological pathways involving iodine-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of iodine-based radiopharmaceuticals for diagnostic imaging.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-2,4-Diiodo-5-methoxybenzene involves its interaction with molecular targets through its iodine atoms and methoxy group. The iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
1-(tert-Butyl)-2,4-Diiodo-5-methoxybenzene can be compared with other similar compounds such as:
1-(tert-Butyl)-2,4-Dichloro-5-methoxybenzene: Similar structure but with chlorine atoms instead of iodine. It has different reactivity and applications due to the smaller size and different electronegativity of chlorine.
1-(tert-Butyl)-2,4-Dibromo-5-methoxybenzene: Contains bromine atoms instead of iodine. Bromine’s reactivity and size fall between chlorine and iodine, leading to different chemical behavior.
1-(tert-Butyl)-2,4-Diiodo-5-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
Properties
Molecular Formula |
C11H14I2O |
|---|---|
Molecular Weight |
416.04 g/mol |
IUPAC Name |
1-tert-butyl-2,4-diiodo-5-methoxybenzene |
InChI |
InChI=1S/C11H14I2O/c1-11(2,3)7-5-10(14-4)9(13)6-8(7)12/h5-6H,1-4H3 |
InChI Key |
UJTPQXZJFCOXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1I)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















